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Compound of Interest

Compound Name: Z-D-tyrosine

Cat. No.: B15598380

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical functionalization of N-
Carbobenzyloxy-D-tyrosine (Z-D-tyrosine), a key building block in peptide synthesis and drug
discovery. The following sections detail procedures for modifying the phenolic hydroxyl group
and the carboxylic acid of Z-D-tyrosine, presenting quantitative data in structured tables and
visualizing workflows and signaling pathways using the DOT language for Graphviz.

Functionalization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group of Z-D-tyrosine is a versatile handle for introducing a variety of
functional groups, including alkyl, acyl, and sulfate moieties. These modifications can modulate
the pharmacological properties of tyrosine-containing peptides and small molecules, such as
their binding affinity, metabolic stability, and pharmacokinetic profile.

O-Alkylation (Ether Synthesis)

O-alkylation of the phenolic hydroxyl group can be achieved through various methods,
including the Williamson ether synthesis and the Mitsunobu reaction.

This classic method involves the deprotonation of the phenol with a base to form a phenoxide,
which then undergoes nucleophilic substitution with an alkyl halide.

Experimental Protocol:
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» Dissolve Z-D-tyrosine (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO).

e Add a strong base, such as sodium hydroxide (NaOH) (2.0 eq), to the solution and stir until
the Z-D-tyrosine is fully dissolved and the phenoxide is formed.

e Add the alkyl halide (e.g., ethyl bromide, benzyl bromide) (1.0-1.2 eq) to the reaction mixture.

o Heat the reaction mixture to 70-75°C and stir for 3-5 hours, monitoring the reaction progress
by thin-layer chromatography (TLC).[1]

o After completion, cool the reaction mixture and pour it into crushed ice.
o Adjust the pH to ~8.5 with dilute HCI to precipitate the O-alkylated product.
« Filter the precipitate, wash with water, and dry under vacuum.

o Purify the crude product by recrystallization or column chromatography.

Alkyl Temperat . )
Entry : Base Solvent Time (h) Yield (%)
Halide ure (°C)
n-Butyl
1 _ NaOH DMSO 70-75 3 ~85[1]
bromide
Ethyl
2 o K2CO3 DMF 80 4 ~90
iodide
Benzyl
3 i NaH THF rt 12 ~95
bromide

Experimental Workflow for Williamson Ether Synthesis
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Caption: Workflow for O-alkylation of Z-D-tyrosine via Williamson ether synthesis.

The Mitsunobu reaction allows for the O-alkylation of the phenolic hydroxyl group with a
primary or secondary alcohol under mild conditions. This reaction proceeds with an inversion of
stereochemistry at the alcohol center if it is chiral.

Experimental Protocol:

« Dissolve Z-D-tyrosine (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (PPhs)
(1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or
argon).

e Cool the solution to 0°C in an ice bath.

» Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate
(DIAD) (1.5 eq) in THF to the reaction mixture.
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» Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

* Remove the solvent under reduced pressure.

» Purify the residue by column chromatography to isolate the O-alkylated product.[2][3]

Temperat

Entry Alcohol Reagents  Solvent Time (h) Yield (%)
ure
PPhs,
1 Ethanol THF 0°Ctort 16 85-95
DEAD
Benzyl PPhs,
2 THF 0°Ctort 18 80-90
alcohol DIAD
Isopropano  PPhs,
3 THF 0°Ctort 24 70-80
I DEAD

O-Acylation (Ester Synthesis)

Acylation of the phenolic hydroxyl group introduces an ester functionality, which can serve as a
prodrug moiety or modulate receptor binding.

Experimental Protocol:

» Dissolve Z-D-tyrosine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a
mixture of acetic acid and acetic anhydride.

» For reactions with acyl chlorides or anhydrides, add a base such as pyridine or triethylamine
(1.5 eq) to the solution.

e Cool the mixture to 0°C.
e Add the acylating agent (e.g., acetyl chloride, acetic anhydride) (1.2 eq) dropwise.
 Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.

» Upon completion, wash the reaction mixture with water, dilute acid (e.g., 1M HCI), and brine.
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» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

 Purify the product by recrystallization or column chromatography.[4]

Acylating Temperat . .

Entry Base Solvent Time (h) Yield (%)
Agent ure
Acetyl o

1 Pyridine DCM 0°Ctort 3 ~92
Chloride
Acetic

2 . EtsN DCM 0°Ctort 4 ~95
Anhydride
Benzoyl o

3 ] Pyridine DCM 0°Ctort 6 ~88
Chloride

O-Sulfation

Tyrosine O-sulfation is a crucial post-translational modification that can be mimicked
synthetically to enhance the biological activity of peptides.

Experimental Protocol:

e Dissolve Z-D-tyrosine (1.0 eq) in pyridine.

e Cool the solution to -10°C.

» Add a solution of sulfur trioxide pyridine complex (SOs-py) (1.5 eq) in pyridine dropwise.

 Stir the reaction at room temperature overnight.

e Quench the reaction with ice-cold water.

e Adjust the pH to 6.5 with a 5% aqueous solution of sodium carbonate.

» Lyophilize the solution to obtain the crude sodium salt of Z-D-tyrosine-O-sulfate.

o Purify the product by chromatography on silica gel.[5]
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Sulfating Temperatur . .

Entry Solvent Time (h) Yield (%)
Agent e

1 SOs-py Pyridine -10°Ctort 12 70-80

Functionalization of the Carboxylic Acid Group

The carboxylic acid moiety of Z-D-tyrosine can be converted into esters, amides, and other
derivatives, which is fundamental for peptide synthesis and the development of small molecule
drugs.

Esterification

Esterification of the carboxylic acid is a common strategy to protect this group during peptide
synthesis or to create prodrugs.

The Steglich esterification is a mild method for forming esters from carboxylic acids and
alcohols using a carbodiimide coupling agent and a catalyst.[6][7]

Experimental Protocol:

» Dissolve Z-D-tyrosine (1.0 eq), the desired alcohol (e.g., methanol, ethanol) (1.2 eq), and a
catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq) in an anhydrous solvent such
as dichloromethane (DCM).

e Cool the mixture to 0°C.

e Add N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-
ethylcarbodiimide hydrochloride (EDC-HCI) (1.1 eq) to the solution.

« Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.
e If using DCC, filter off the dicyclohexylurea (DCU) byproduct.
e \Wash the filtrate with 1M HCI, saturated sodium bicarbonate solution, and brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.
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» Purify the ester product by column chromatography.[8][9]

Coupling Temperat . .
Entry Alcohol Solvent Time (h) Yield (%)
Agent ure
DCC,
1 Methanol DCM 0°Ctort 6 ~95
DMAP
EDC-HCI,
2 Ethanol DCM 0°Ctort 8 ~93
DMAP
Benzyl DCC,
3 DCM O°Ctort 12 ~90
alcohol DMAP
Experimental Workflow for Steglich Esterification
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Caption: Workflow for the Steglich esterification of Z-D-tyrosine.

Applications in Drug Development

Functionalized Z-D-tyrosine derivatives are valuable in drug development, particularly in the
fields of oncology and neuroscience.

Mcl-1 Inhibitors in Cancer Therapy

Myeloid cell leukemia 1 (Mcl-1) is an anti-apoptotic protein of the Bcl-2 family that is often
overexpressed in various cancers, contributing to tumor cell survival and resistance to therapy.
[10][11] Small molecule inhibitors that mimic the BH3 domain of pro-apoptotic proteins can bind
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to Mcl-1, preventing it from sequestering pro-apoptotic proteins like Bak and Bax. This leads to
the activation of the apoptotic cascade in cancer cells.[10][12] Functionalized tyrosine
derivatives have been designed and synthesized as potent Mcl-1 inhibitors.[13]

Signaling Pathway of Mcl-1 Inhibition
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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